Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is a derivative of atorvastatin, a widely used statin medication primarily prescribed for the management of dyslipidemia and the prevention of cardiovascular diseases. Atorvastatin itself is recognized for its efficacy in lowering low-density lipoprotein cholesterol levels and is classified as a competitive inhibitor of the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase. This compound is particularly significant in pharmacological research and development due to its role in cholesterol metabolism and cardiovascular health.
Atorvastatin was first patented in 1986 and subsequently approved for medical use in the United States in 1996. It has been included in the World Health Organization's List of Essential Medicines, highlighting its importance in global health care. The sodium salt form, specifically Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt, is utilized for various scientific applications, including pharmacokinetic studies and formulation development .
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt falls under the category of lipid-lowering agents, specifically statins. It is classified based on its chemical structure as a synthetic derivative of atorvastatin, which is characterized by its unique molecular modifications that enhance its pharmacological properties.
The synthesis of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt typically involves multi-step organic reactions starting from simpler precursors. The key steps include:
Technical details regarding specific reagents and conditions can vary across different synthetic routes but generally emphasize controlling temperature and reaction times to optimize yield and purity .
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt has a complex molecular structure characterized by:
The structural representation can be visualized using molecular modeling software to understand spatial arrangements and potential interactions with biological targets .
The compound exhibits specific spectral data that can be utilized for characterization:
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt participates in various chemical reactions that are crucial for its function as a pharmaceutical agent:
These reactions are essential for understanding how atorvastatin derivatives behave in biological systems and their potential interactions with other drugs .
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt acts primarily by inhibiting HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis.
Pharmacokinetic studies indicate that atorvastatin has a bioavailability of approximately 12%, with hepatic metabolism primarily via cytochrome P450 enzymes .
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt exhibits several notable physical properties:
The chemical properties include:
These properties are crucial for formulation development and ensuring consistent therapeutic efficacy .
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt finds applications across various scientific fields:
The ongoing research into atorvastatin derivatives continues to reveal new insights into their potential benefits and applications within medicine .
The systematic IUPAC name for this compound is (S,E)-7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxyhept-2-enoic acid sodium salt [1] [7]. The nomenclature encodes three critical stereochemical features:
This configuration directly influences molecular polarity and chromatographic behavior, as the Z-isomer exhibits distinct retention times in reversed-phase HPLC compared to E-isomers or epimeric analogs [5] [9]. The compound is pharmacopoeially recognized as Atorvastatin EP Impurity J or Dehydro Atorvastatin Acid Sodium Salt, reflecting its origin as a dehydration byproduct during atorvastatin synthesis [1] [8].
The molecular formula is C~33~H~32~FN~2~NaO~4~, with a calculated molecular weight of 562.61 g/mol for the sodium salt form [1] [4] [8]. Key mass contributions include:
Table 1: Atomic Composition and Mass Distribution
Component | Contribution to Formula | Mass (g/mol) |
---|---|---|
Aromatic pyrrole core | C~22~H~14~FN~2~O | 365.36 |
Hept-2-enoic acid chain | C~7~H~10~O~3~ | 142.15 |
Sodium ion | Na | 22.99 |
Total | C~33~H~32~FN~2~NaO~4~ | 562.61 |
In contrast, the free acid form (C~33~H~33~FN~2~O~4~) has a molecular weight of 540.62 g/mol [7]. The mass difference of 22 Da confirms sodium adduction, observable in LC-MS spectra as a characteristic [M+Na]⁺ ion at m/z 563.61 in positive mode or [M-Na]⁻ at m/z 539.62 in negative mode [5] [10].
Nuclear Magnetic Resonance (NMR)Experimental ¹H and ¹³C NMR data reveal key structural assignments [5] [7]:
Fourier-Transform Infrared (FTIR)Critical vibrational bands include [7]:
Mass Spectrometry (MS)Electrospray ionization (ESI-MS) in positive mode shows:
Atorvastatin 3-deoxyhept-2Z-enoic acid sodium salt diverges structurally from atorvastatin calcium in three key aspects:
Table 2: Structural Comparison with Atorvastatin and Key Impurities
Compound | Molecular Formula | Key Structural Features | Origin |
---|---|---|---|
Atorvastatin calcium | C~66~H~68~CaF~2~N~4~O~10~ | 3R,5R-dihydroxyheptanoate chain; Ca²⁺ salt | Active pharmaceutical ingredient |
3-Deoxyhept-2Z-enoic acid sodium salt (Impurity J) | C~33~H~32~FN~2~NaO~4~ | 5S-hydroxy; Z-alkene; Na⁺ salt; no 3-OH | Dehydration of atorvastatin |
Atorvastatin lactone | C~33~H~33~FN~2~O~4~ | Cyclic ester between COOH and 5-OH | Cyclization under heat/acid |
3-Oxo atorvastatin sodium salt | C~33~H~32~FN~2~NaO~5~ | Ketone at C3; saturated chain | Oxidation of atorvastatin |
This impurity forms primarily during thermal stress (>80°C) via dehydration of the 3,5-diol system in atorvastatin [5]. It co-elutes with other process-related impurities (e.g., lactones, epoxides) in stability-indicating HPLC methods, requiring baseline resolution on Zorbax Bonus-RP columns using trifluoroacetic acid/acetonitrile gradients [5]. The Z-isomer is chromatographically separable from its 2E counterpart (CAS 1659317-56-2 vs. 1105067-93-3), emphasizing geometric isomerism’s impact on polarity [3] [6] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7